3-[[(4-Carboxyphenyl)amino]carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Overview
Description
3-[[(4-Carboxyphenyl)amino]carbonyl]bicyclo[221]hept-5-ene-2-carboxylic acid is a complex organic compound with a unique bicyclic structure This compound is characterized by its bicyclo[221]heptane core, which is functionalized with a carboxyphenyl group and an amino carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[[(4-Carboxyphenyl)amino]carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the following steps:
Formation of the Bicyclic Core: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and a suitable dienophile.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-[[(4-Carboxyphenyl)amino]carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid groups to alcohols or other derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-[[(4-Carboxyphenyl)amino]carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[[(4-Carboxyphenyl)amino]carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, ultimately resulting in the desired biological or chemical effect. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- **3-[(3,4-Dichlorophenyl)amino]carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- **3-Carbamoylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- **Exo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Comparison: Compared to these similar compounds, 3-[[(4-Carboxyphenyl)amino]carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of the carboxyphenyl group, which can significantly influence its chemical reactivity and biological activity. This structural difference can lead to variations in the compound’s interaction with molecular targets, making it a valuable tool in specific research applications.
Properties
IUPAC Name |
3-[(4-carboxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c18-14(17-11-5-3-8(4-6-11)15(19)20)12-9-1-2-10(7-9)13(12)16(21)22/h1-6,9-10,12-13H,7H2,(H,17,18)(H,19,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUNYDGWNHWKIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)NC3=CC=C(C=C3)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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